Cas no 2411279-53-1 (N-[1-(2-methylpropyl)-1H-pyrazol-4-yl]-1,2,5-dithiazepane-5-carboxamide)
N-[1-(2-methylpropyl)-1H-pyrazol-4-yl]-1,2,5-dithiazepane-5-carboxamide Chemical and Physical Properties
Names and Identifiers
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- EN300-26588182
- 2411279-53-1
- Z1571320002
- N-[1-(2-methylpropyl)-1H-pyrazol-4-yl]-1,2,5-dithiazepane-5-carboxamide
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- Inchi: 1S/C12H20N4OS2/c1-10(2)8-16-9-11(7-13-16)14-12(17)15-3-5-18-19-6-4-15/h7,9-10H,3-6,8H2,1-2H3,(H,14,17)
- InChI Key: AADXXCHSZMFZPX-UHFFFAOYSA-N
- SMILES: S1CCN(C(NC2C=NN(C=2)CC(C)C)=O)CCS1
Computed Properties
- Exact Mass: 300.10785362g/mol
- Monoisotopic Mass: 300.10785362g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 296
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 101Ų
N-[1-(2-methylpropyl)-1H-pyrazol-4-yl]-1,2,5-dithiazepane-5-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26588182-0.05g |
N-[1-(2-methylpropyl)-1H-pyrazol-4-yl]-1,2,5-dithiazepane-5-carboxamide |
2411279-53-1 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
N-[1-(2-methylpropyl)-1H-pyrazol-4-yl]-1,2,5-dithiazepane-5-carboxamide Related Literature
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
Additional information on N-[1-(2-methylpropyl)-1H-pyrazol-4-yl]-1,2,5-dithiazepane-5-carboxamide
N-[1-(2-Methylpropyl)-1H-Pyrazol-4-yl]-1,2,5-Dithiazepane-5-Carboxamide: A Comprehensive Overview
The compound with CAS No. 2411279-53-1, known as N-[1-(2-methylpropyl)-1H-pyrazol-4-yl]-1,2,5-dithiazepane-5-carboxamide, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique structural features and potential applications in drug discovery and development. The pyrazole ring system, a key component of its structure, is a five-membered aromatic heterocycle that has been extensively studied for its versatility in medicinal chemistry. Similarly, the dithiazepane moiety adds complexity to the molecule, contributing to its potential as a bioactive agent.
Recent studies have highlighted the importance of pyrazole derivatives in the development of novel therapeutic agents. For instance, researchers have explored the role of pyrazole-containing compounds in targeting various disease states, including cancer and neurodegenerative disorders. The dithiazepane component of this compound further enhances its potential as a scaffold for drug design due to its ability to form hydrogen bonds and interact with biological targets. These properties make N-[1-(2-methylpropyl)-1H-pyrazol-4-yl]-1,2,5-dithiazepane-5-carboxamide a promising candidate for further investigation in preclinical studies.
One of the most intriguing aspects of this compound is its synthesis pathway. The construction of the pyrazole ring typically involves condensation reactions between amines and carbonyl compounds under specific conditions. In this case, the introduction of the 2-methylpropyl group onto the pyrazole ring suggests a strategic approach to modulate the molecule's pharmacokinetic properties. Similarly, the incorporation of the dithiazepane moiety likely involves multi-step synthesis strategies that require precise control over stereochemistry and regioselectivity.
From a pharmacological perspective, this compound exhibits interesting bioactivity profiles that warrant further exploration. For example, preliminary assays have demonstrated its potential as an inhibitor of certain enzyme targets associated with inflammatory diseases. The carboxamide group, a common motif in pharmaceuticals, may play a critical role in enhancing solubility and bioavailability. Additionally, the presence of sulfur atoms within the dithiazepane ring could contribute to favorable interactions with biological systems.
Recent advancements in computational chemistry have also shed light on the molecular modeling aspects of this compound. Docking studies have revealed that it has a high affinity for specific protein pockets, suggesting its potential as a lead compound for drug design. Furthermore, molecular dynamics simulations have provided insights into its conformational flexibility and stability within biological environments.
In conclusion, N-[1-(2-methylpropyl)-1H-pyrazol-4-yl]-1,2,5-dithiazepane-5-carboxamide represents an exciting addition to the landscape of organic compounds with therapeutic potential. Its unique structural features and promising bioactivity profiles make it a valuable subject for ongoing research efforts. As new findings emerge from experimental and computational studies, this compound is likely to play an increasingly important role in advancing our understanding of drug design principles and their application in addressing unmet medical needs.
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